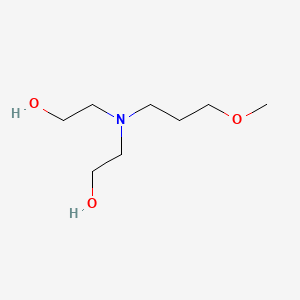

2,2'-((3-Methoxypropyl)imino)bisethanol

Description

2,2'-((3-Methoxypropyl)imino)bisethanol (CAS 76088-46-5) is a tertiary amine derivative featuring a central imino group bonded to two ethanol moieties and a 3-methoxypropyl substituent. Its structure can be represented as (HOCH₂CH₂)₂N-CH₂CH₂CH₂-OCH₃, with the methoxypropyl group contributing ether functionality.

Properties

CAS No. |

76088-46-5 |

|---|---|

Molecular Formula |

C8H19NO3 |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(3-methoxypropyl)amino]ethanol |

InChI |

InChI=1S/C8H19NO3/c1-12-8-2-3-9(4-6-10)5-7-11/h10-11H,2-8H2,1H3 |

InChI Key |

WWFSTEZXAGUMLJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN(CCO)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structure differs from analogs primarily in the substituent attached to the imino nitrogen. Key structural variations include:

*Formula inferred from structural analysis.

Physicochemical Properties

- Hydrophilicity : The methoxypropyl group enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., isopropyl in ), but less than charged or silane-containing derivatives (e.g., triethoxysilylpropyl in ).

- Solubility: Expected to be soluble in polar solvents (e.g., water, ethanol) due to ethanol groups, with moderate solubility in organic solvents influenced by the methoxypropyl chain.

- Stability : Ether linkages generally confer hydrolytic stability compared to ester or amide-containing analogs.

Research Findings

- Anticorrosion Performance: Benzotriazole derivatives of iminobisethanol exhibit superior metal protection in acidic stripping solutions due to chelation with metal surfaces .

- Emulsification Efficiency: Longer alkyl chains (e.g., isotridecyloxy in ) improve emulsification stability in nonpolar media, whereas shorter chains (e.g., methoxypropyl) may favor water-in-oil systems.

- Silane Reactivity : Triethoxysilyl-substituted analogs enable covalent bonding to silica surfaces, critical for adhesion promotion in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.